2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
The compound 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:
- Trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.
- Amino group at position 2, enabling hydrogen bonding.
Properties
IUPAC Name |
2-amino-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)11-9-12(22)21(13(18)20-11)19-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,18,20)/b7-4+,19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRQYXSVYNAEB-SIARZVSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=O)C=C(N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, known for its complex structure and potential biological activities, has garnered interest in medicinal chemistry. This compound belongs to the pyrimidinone class, which is known for various pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 308.26 g/mol. The structure features a pyrimidinone core substituted with an amino group and a phenylpropenylidene moiety, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds within the pyrimidinone class exhibit significant anticancer properties. For example, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group is hypothesized to enhance these effects by improving binding affinity to target proteins involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 10 | Apoptosis induction |
| Compound B | MCF-7 (breast) | 15 | Cell cycle arrest |
| 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone | A549 (lung) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited growth in a dose-dependent manner. The mechanism was attributed to its ability to activate caspase pathways, leading to increased apoptosis.
- Antimicrobial Efficacy Testing : In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria, suggesting potential as a new antimicrobial agent.
Research Findings
Recent findings highlight the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. In vivo studies are essential to validate the efficacy observed in vitro and to assess any potential side effects or adverse reactions.
Comparison with Similar Compounds
Substituent Variations at Position 3
The target compound’s propenylideneamino group differentiates it from analogues with alternative substituents:
Key Findings :
Trifluoromethyl Group Positioning
The trifluoromethyl (CF₃) group’s position significantly impacts activity:
| Compound | CF₃ Position | Biological Impact | Reference |
|---|---|---|---|
| Target Compound | 6 | Optimal for enzyme inhibition | |
| (Compound 16) | 4 | High potency (IC₉₀ = 4.9 µM) | |
| 4 | Steric hindrance reduces activity |
Key Findings :
Sulfur-Containing Analogues
Sulfur-based substituents at position 2 or 3 alter electronic properties:
Key Findings :
Pharmacokinetic and Toxicity Profiles
Key Findings :
- Structural modifications (e.g., CF₃ position, substituent bulkiness) directly influence toxicity and absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
